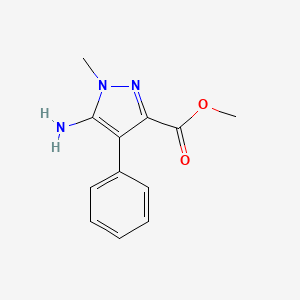

Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl group at position 1, a phenyl group at position 4, an amino group at position 5, and a methyl ester at position 3. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.26 g/mol. The pyrazole core provides a rigid planar structure, while the substituents influence its electronic, steric, and solubility properties.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 5-amino-1-methyl-4-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(13)9(8-6-4-3-5-7-8)10(14-15)12(16)17-2/h3-7H,13H2,1-2H3 |

InChI Key |

HLGFKLXMYUHXGY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol . This reaction is carried out under reflux conditions, which helps in achieving the desired product with good yield. The reaction mechanism involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

CAS Number: 1225509-59-0

IUPAC Name: Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate

The compound features a pyrazole ring, which is known for its biological activity, particularly in the development of therapeutic agents.

Pharmaceutical Applications

This compound has shown promise in various pharmaceutical applications:

- Anticancer Research:

- Anti-inflammatory Activity:

- Neuroprotective Effects:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The ability to modify the pyrazole structure allows for the creation of various derivatives with enhanced biological activities.

Table: Synthesis Pathways for Pyrazole Derivatives

| Reaction Type | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | Phenylhydrazine + Carboxylic Acid | 70 | Initial step to form pyrazole structure |

| Alkylation | Methyl iodide | 85 | Introduces methyl group at position 1 |

| Esterification | Alcohol + Acid Chloride | 90 | Forms ester linkage at carboxylic acid |

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Anticancer Activity:

- Mechanisms of Action:

- Biological Evaluation:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Findings:

Ester Group Variations : Replacing the methyl ester (target) with an ethyl ester (as in ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects

- The amino group at position 5 (target) acts as a hydrogen-bond donor, critical for interactions with biological targets like kinases. Its absence or relocation (e.g., to position 4 in ) disrupts this interaction .

Steric and Solubility Profiles

- The methyl group at position 1 (target) minimizes steric hindrance compared to bulkier substituents (e.g., pyridazinyl in ), allowing better accommodation in enzyme active sites .

- Sulfamoyl-containing analogs () exhibit higher aqueous solubility due to the polar -SO₂NH₂ group, making them suitable for intravenous formulations .

Biological Activity

Methyl 5-amino-1-methyl-4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 34873-96-6) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound's structure includes a pyrazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In vitro evaluations revealed significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these pathogens were notably low, indicating potent bactericidal effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers.

Case Study: Anticancer Effects on MDA-MB-231 Cells

A study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated that it exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.50 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Cell cycle arrest |

| HCT116 (Colorectal) | 20.00 | Inhibition of tubulin polymerization |

The compound's ability to induce apoptosis and inhibit cell cycle progression positions it as a promising candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

- Antibacterial Mechanisms : By targeting bacterial cell walls or metabolic pathways, it effectively inhibits bacterial growth and biofilm formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.